![molecular formula C20H21FN4O2 B2507133 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 2034293-36-0](/img/structure/B2507133.png)

4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

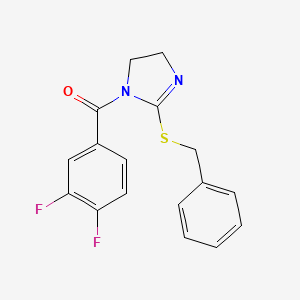

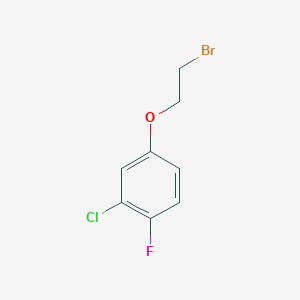

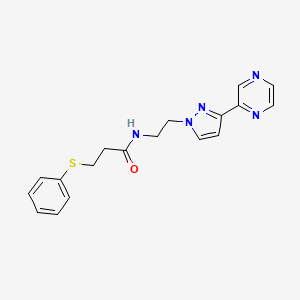

The compound "4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one" appears to be related to a class of compounds that have been synthesized for their potential pharmacological activities. In the first paper, a series of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines were synthesized and evaluated for their ability to displace [3H]prazosin, which is an indicator of their potential antihypertensive activity. The synthesis involved the creation of a new class of antihypertensive agents, with one compound, in particular, being selected for further pharmacological evaluation due to its oral potency in renal hypertensive dogs .

Molecular Structure Analysis

The molecular structure of the compound is complex, featuring a tetrahydropyrazolo[1,5-a]pyrazine core, which is a bicyclic system that includes a pyrazine ring fused to a pyrazole ring. This core is substituted with a cyclopropyl group and a carbonyl group at the 4,5,6,7-positions, respectively. Additionally, the compound has a 3-fluorophenyl group and a pyrrolidinone moiety attached to it. The presence of these functional groups suggests that the compound could interact with biological targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects.

Chemical Reactions Analysis

The synthesis of related compounds often involves multi-step reactions that can include cycloadditions, as seen in the third paper, where a 1,3-dipolar cycloaddition of 2-diazopropane to a pyridazinone resulted in pyrazolo[3,4-d]pyridazine derivatives . Although the specific reactions for synthesizing the compound are not detailed in the provided papers, it is likely that similar strategies could be employed, such as the use of diazopropane in cycloaddition reactions to construct the pyrazolo[1,5-a]pyrazine core.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the specific compound, we can infer that the compound's properties would be influenced by its molecular structure. The presence of a fluorine atom suggests increased lipophilicity and potential for strong binding interactions due to the electronegativity of fluorine. The bicyclic core and the pyrrolidinone ring could confer rigidity to the molecule, potentially affecting its ability to fit into the binding pockets of biological targets. The cyclopropyl group might add further steric bulk, influencing the compound's conformational preferences and its overall pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- The synthesis of novel fluoro substituted benzo[b]pyran compounds, including derivatives with pyrazole and pyrimidine functionalities, has shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating the potential of such structures in cancer treatment (Hammam et al., 2005).

- Compounds featuring pyrazole and pyrimidine thione derivatives have been evaluated for their antimicrobial activities, showcasing potential as antibacterial agents. This highlights the versatility of such compounds in medical research, especially in targeting microbial infections (Gouda et al., 2010).

Antimicrobial and Antibacterial Properties

- Pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds with specific structural features showed potent antibacterial agents, equal to that of norfloxacin, and some exhibited higher antifungal activity compared to fluconazole (Hafez et al., 2015).

- Trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones were synthesized and their antimicrobial activity against yeast, fungi, bacteria, and algae were reported. The presence of a 4-fluorophenyl substituent linked at the carbon-3 of the pyrazoline ring showed the best activity, demonstrating the impact of structural variations on biological properties (Bonacorso et al., 2006).

Synthesis and Biological Evaluation

- Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial activity. Eight compounds were found to have high activities, illustrating the potential of incorporating sulfonamido moieties into heterocyclic compounds for antibacterial applications (Azab et al., 2013).

Eigenschaften

IUPAC Name |

4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c21-15-2-1-3-16(9-15)24-11-14(8-19(24)26)20(27)23-6-7-25-17(12-23)10-18(22-25)13-4-5-13/h1-3,9-10,13-14H,4-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJWYJNPTYHDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)

![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)

![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)

![Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2507056.png)

![(E)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(2-morpholinoanilino)-2-propen-1-one](/img/structure/B2507061.png)

![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)

![N-(2-acetylphenyl)-2-[[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507064.png)

![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)

![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2507070.png)